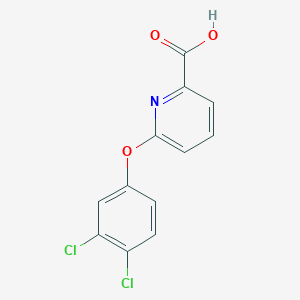
6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid
Descripción general
Descripción
6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 143028-31-3 . It has a molecular weight of 284.1 and its IUPAC name is 6-(3,4-dichlorophenoxy)-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is 1S/C12H7Cl2NO3/c13-8-5-4-7(6-9(8)14)18-11-3-1-2-10(15-11)12(16)17/h1-6H,(H,16,17) .Physical And Chemical Properties Analysis
6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
1. Application in Green Synthesis of Pyrazolo[3,4-b]quinolinones
- Summary of Application: Pyridine-2-carboxylic acid (P2CA) is used as a green and efficient catalyst in the multi-component synthesis of pyrazolo[3,4-b]quinolinones .
- Methods of Application: The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles is used to produce pyrazolo[3,4-b]quinolinones .
- Results or Outcomes: The reaction regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
2. Application in Cocrystallization with Squaric Acid
- Summary of Application: Pyridine carboxylic acid is used as a coformer in cocrystallization with squaric acid . This process resulted in three newly prepared complexes .
- Methods of Application: Squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) was used as a coformer to pyridine carboxylic acid cocrystallization .
- Results or Outcomes: The cocrystallization resulted in an example of a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct and two ionic complexes . The preliminary studies on the fungistatic activity showed inhibiting properties against Poria placenta .
3. Application in Biological Activity of Pyrrolo[3,4-c]pyridine
- Summary of Application: Pyridine carboxylic acid compounds have shown efficacy in reducing blood glucose .
- Methods of Application: The compounds were tested for their ability to reduce blood glucose levels .
- Results or Outcomes: The compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
4. Application in Efficient Synthesis
- Summary of Application: Pyridine carboxylic acid is used in the efficient synthesis of 3-(4-Carboxyphenyl)pyridine-2,6 .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Safety And Hazards
The safety information for 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid indicates that it is a potential hazard. The GHS pictograms include GHS07, and the hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Propiedades
IUPAC Name |
6-(3,4-dichlorophenoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-5-4-7(6-9(8)14)18-11-3-1-2-10(15-11)12(16)17/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXBSWPJJRNIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



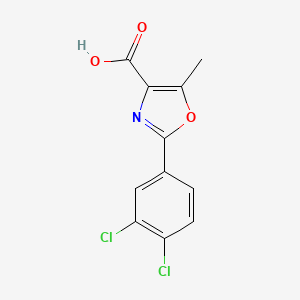
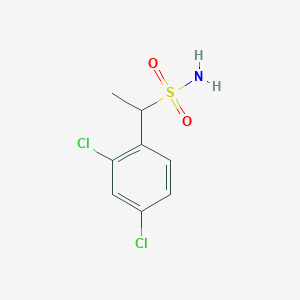

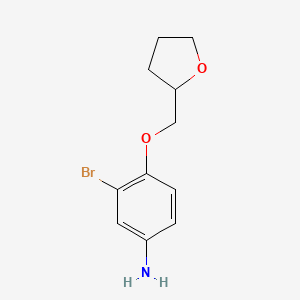
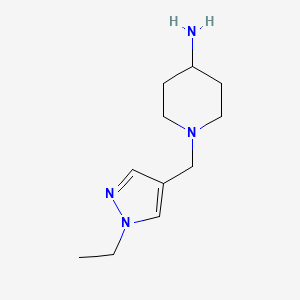
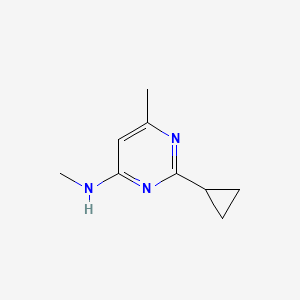
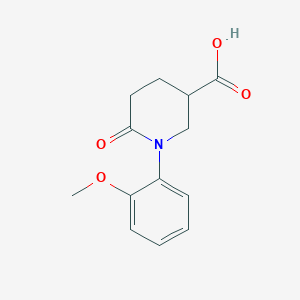
![{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine](/img/structure/B1453840.png)
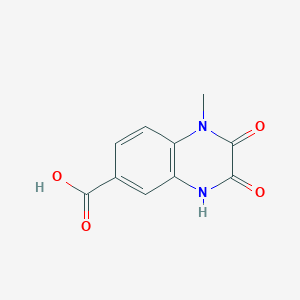
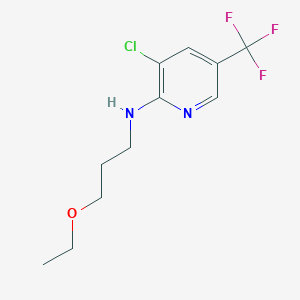
![methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate](/img/structure/B1453845.png)
![1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine](/img/structure/B1453849.png)

